Direct BAK Activation: Puma BH3 Activates Proapoptotic Effector BAK Whereas BAD BH3 and NOXA BH3 Exhibit No Activator Function
PUMA BH3 directly binds to and activates the proapoptotic effector protein BAK with a dissociation constant (Kd) of 26 ± 5 nM as measured by surface plasmon resonance (SPR), promoting BAK homo-oligomerization and subsequent mitochondrial outer membrane permeabilization . In direct functional comparison using mitochondrial permeabilization assays, PUMA BH3 (as a Bid chimera) demonstrated robust BAK activation capacity, whereas BAD BH3 and NOXA BH3 exhibited no detectable activator function under identical experimental conditions [1].
| Evidence Dimension | Direct BAK binding affinity (Kd) and functional BAK activation capacity |
|---|---|
| Target Compound Data | PUMA BH3: Kd = 26 ± 5 nM for BAK binding (SPR); functional BAK activation observed |
| Comparator Or Baseline | BAD BH3: no BAK activation; NOXA BH3: no BAK activation |
| Quantified Difference | PUMA BH3 binds BAK with 26 nM affinity; BAD BH3 and NOXA BH3 show no measurable BAK activation activity |
| Conditions | Surface plasmon resonance (SPR) with purified BAK protein; mitochondrial permeabilization assay with Bid chimeras |
Why This Matters
For experiments requiring direct BAK activation (e.g., studying mitochondrial apoptosis initiation, validating BAX/BAK dependency), PUMA BH3 is the appropriate choice among selective-binding BH3 peptides, as BAD BH3 and NOXA BH3 lack this functional capacity.
- [1] Hockings C, Anwari K, Ninnis RL, et al. Bid chimeras indicate that most BH3-only proteins can directly activate Bak and Bax, and show no preference for Bak versus Bax. Cell Death Dis. 2015;6(5):e1735. View Source
